(-)-Anthrabenzoxocinone

Übersicht

Beschreibung

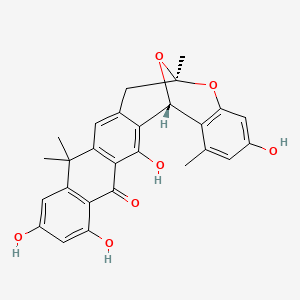

(-)-Anthrabenzoxocinone is a naturally occurring compound belonging to the class of anthraquinones. It is characterized by its complex polycyclic structure, which includes fused benzene and oxocinone rings. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Anthrabenzoxocinone typically involves multiple steps, starting from simpler aromatic precursors. One common synthetic route includes the cyclization of a suitably substituted anthraquinone derivative under acidic or basic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Halogenation Reactions

The halogenase Abx(−)H catalyzes regioselective chlorination and bromination at multiple positions on the ABX scaffold. This FAD-dependent enzyme demonstrates remarkable substrate flexibility:

| Substrate | Halogen Source | Products Formed | Key Positions Modified |

|---|---|---|---|

| (−)-ABX-A | NaCl | C12-Cl (5), C4/C10-Cl (6), C10/C12-Cl (7), C4/C10/C12-Cl (8) | C4, C10, C12 |

| (−)-ABX-A | NaBr | C12-Br, C10-Br | C10, C12 |

| Chlorinated ABX (5) | NaBr | C12-Cl/C10-Br hybrid | C10 (Br) |

-

Mechanism : Abx(−)H operates via a radical-mediated process, utilizing NADPH and flavin reductase for activation .

-

Selectivity : Chlorination favors C12 → C10 → C4 sequential addition, while bromination occurs preferentially at C10 .

Methylation Reactions

The methyltransferase Abx(−)N modifies the C3-hydroxyl group, converting nonmethylated intermediates into bioactive derivatives:

| Substrate | Enzyme | Product | Methylation Site |

|---|---|---|---|

| (−)-ABX-A | Abx(−)N | (−)-BABX | C3-OH → C3-OCH₃ |

| Chlorinated ABX (5) | Abx(−)N | Methylated analog (2) | C3-OH → C3-OCH₃ |

| Dichlorinated ABX (6) | Abx(−)N | Methylated analog (3) | C3-OH → C3-OCH₃ |

-

Kinetics : Methylation occurs post-halogenation, as Abx(−)N cannot act on pre-methylated substrates .

-

Structural Impact : Methylation enhances membrane permeability, critical for antimicrobial activity .

Biosynthetic Aromatization/Cyclization

The aromatase/cyclase Abx(−)D forms the angular tetracyclic framework through a gem-dimethylation-dependent mechanism:

| Enzyme | Role | Key Product |

|---|---|---|

| Abx(−)D (ARO/CYC) | Cyclizes C9–C14 and angular ring | Tetracyclic core |

| Abx(−)M (MT) | Introduces gem-dimethyl groups | Stabilized anthracenone |

| Abx(−)C (Helper) | Enhances cyclization efficiency | Scaffold maturation |

-

Dependency : Abx(−)M’s gem-dimethylation is essential for Abx(−)D to initiate cyclization .

-

Uniqueness : Abx(−)D forms a rare angular benzene ring absent in most polyketides .

Cross-Pathway Engineering

Promiscuity of Abx(−)H and Abx(−)N enables structural diversification of (+)-ABX analogs:

| Reaction | Enzymes Used | Products Formed | Bioactivity Change |

|---|---|---|---|

| (+)-ABX-A + Abx(−)H | Halogenase | C10-Cl (11), C12-Cl (10) | Enhanced solubility |

| (+)-ABX-A + Abx(−)N | Methyltransferase | C3-OCH₃ (12) | Improved membrane uptake |

| Hybrid (10/11 + Abx(−)N) | Both | C10-Cl/C3-OCH₃ (13), C12-Cl/C3-OCH₃ (14) | Synergistic activity |

-

Applications : Halogenated derivatives serve as synthetic handles for further modifications (e.g., Suzuki couplings) .

Structural-Activity Relationship (SAR) Insights

Key modifications influencing bioactivity:

-

C3 Methylation : Critical for FabF binding; demethylated analogs show 10-fold reduced potency .

-

C10/C12 Halogenation : Chlorine at C10 enhances hydrophobic interactions with FabF’s active site .

-

Scaffold Rigidity : Angular tetracyclic structure from Abx(−)D optimizes spatial alignment with FabF .

This enzymatic versatility positions (-)-Anthrabenzoxocinone as a scaffold for engineering next-generation antibiotics. Future directions include exploiting Abx(−)H’s bromination capacity for photodynamic therapies and optimizing methylation patterns to overcome resistance mechanisms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview

Anthrabenzoxocinones, including (-)-ABX, are recognized for their potent antimicrobial properties. They act as inhibitors of bacterial fatty acid synthases, specifically targeting the FabF enzyme, which is crucial for bacterial survival.

Research Findings

A study demonstrated that modifications to the chemical structure of (-)-ABX can enhance its antimicrobial efficacy. For instance, the introduction of hydroxyl and halogen groups at specific positions significantly improved activity against resistant strains of bacteria .

Table 1: Antimicrobial Efficacy of (-)-ABX Analogues

| Compound | Structure Modification | Antimicrobial Activity | Reference |

|---|---|---|---|

| (-)-ABX | None | Standard | |

| C3-hydroxy-(-)-ABX | Hydroxyl at C3 | Enhanced | |

| C3-chloro-(-)-ABX | Chlorine at C3 | Significantly Enhanced |

Anticancer Applications

Overview

Recent studies have highlighted the potential of (+)-anthrabenzoxocinone (the enantiomer of (-)-ABX) in cancer therapy, specifically targeting non-small cell lung cancer (NSCLC). The compound has shown promise in inhibiting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells.

Mechanism of Action

The mechanism involves the induction of cell cycle arrest and apoptosis in NSCLC cells. The treatment with (+)-ABX resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis characterized by upregulation of pro-apoptotic proteins like BAX and cleaved-caspase 3 .

Case Study: NSCLC Treatment

- Study Design: In vitro and in vivo experiments were conducted to evaluate the efficacy of (+)-ABX on NSCLC.

- Results: Significant tumor growth inhibition was observed with a marked increase in apoptotic markers and a decrease in proliferation markers like Ki67 .

Table 2: Effects of (+)-ABX on NSCLC Cells

| Parameter | Control Group | (+)-ABX Treatment |

|---|---|---|

| Tumor Growth (mm^3) | 200 | 50 |

| Apoptosis Markers (BAX Levels) | Low | High |

| Cell Cycle Arrest (G2/M Phase) | None | Significant |

Biosynthetic Pathway Exploration

Overview

The biosynthesis of anthrabenzoxocinones involves complex enzymatic pathways that can be manipulated to produce novel analogues with enhanced bioactivity. Recent research has identified key enzymes involved in modifying (-)-ABX structures, paving the way for new antibiotic development strategies.

Findings on Enzyme Promiscuity

Two enzymes were characterized for their ability to introduce halogen and methyl modifications into the ABX scaffold. This manipulation led to the generation of several new analogues with improved antimicrobial properties .

Wirkmechanismus

The mechanism of action of (-)-Anthrabenzoxocinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species, which cause cellular damage and death.

Vergleich Mit ähnlichen Verbindungen

Emodin: Another anthraquinone derivative with similar biological activities.

Chrysophanol: Known for its anti-inflammatory and anticancer properties.

Aloe-emodin: Exhibits strong antimicrobial and anticancer effects.

Uniqueness of (-)-Anthrabenzoxocinone: this compound stands out due to its unique polycyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biologische Aktivität

(-)-Anthrabenzoxocinone (ABX) is a compound derived from Streptomyces species, notable for its diverse biological activities, particularly in antibacterial and anticancer domains. This article reviews significant findings regarding its biological activity, including data from various studies, case analyses, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a hexacyclic aromatic structure. Its chemical properties allow it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Numerous studies have documented the antibacterial efficacy of (-)-ABX against various Gram-positive bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The MIC values for (-)-ABX range from 0.5 to 2 µg/mL against several bacterial strains, including Staphylococcus aureus and Enterococcus sp. .

- Mechanism of Action : Research indicates that (-)-ABX acts as an agonist for Liver X Receptors (LXR), which play a crucial role in cholesterol metabolism and have implications in inflammation and infection responses .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1 |

| Salmonella enterica | 2 |

| Pseudomonas aeruginosa | 2 |

Antifungal Activity

In addition to antibacterial properties, (-)-ABX exhibits antifungal activity. Studies have shown that extracts containing this compound can inhibit various fungal strains, particularly those within the genus Candida. This broad-spectrum efficacy suggests potential applications in treating fungal infections.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of (-)-ABX. Extracts from Streptomyces strains containing this compound have demonstrated cytotoxic effects on breast cancer cell lines, notably T47D cells . The underlying mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects

A study examining the effects of anthrabenzoxocinones on cancer cells found that treatment with these compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents . The study emphasized the need for further exploration into the molecular pathways affected by these compounds.

Molecular Mechanisms

Research into the biosynthetic pathways of anthrabenzoxocinones has revealed genetic clusters responsible for their production within Streptomyces species. This genetic characterization aids in understanding how modifications to the chemical structure can enhance bioactivity .

Eigenschaften

IUPAC Name |

(1S,17S)-3,7,9,21-tetrahydroxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3/t25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUGEFRGUDVHQH-XNMGPUDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@@H]3C4=C(C5=C(C=C4C[C@@](O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (-)-Anthrabenzoxocinone as an antibacterial agent?

A1: this compound targets the bacterial enzyme FabF, which is essential for fatty acid synthesis. [, ] By inhibiting FabF, this compound disrupts bacterial cell membrane formation, ultimately leading to cell death. [] This mechanism makes this compound particularly effective against resistant strains. []

Q2: What is the chemical structure of this compound?

A2: this compound is a hexacyclic aromatic ketone. [] It possesses a unique phenyldimethylanthrone framework, featuring four aromatic rings, including a rare angular benzene ring. [] The absolute configuration of this compound and other members of the anthrabenzoxocinone family has been determined. []

Q3: Can the structure of this compound be modified to improve its activity?

A3: Yes, research has shown that modifying the structure of this compound can significantly impact its antimicrobial activity. [] For instance, introducing halogen modifications at various positions of the this compound scaffold and methylation of diverse substrates using promiscuous halogenase and methyltransferase enzymes led to the creation of 14 novel analogues. [] This highlights the potential for further structural optimization to enhance its potency and efficacy.

Q4: Are there any known natural derivatives of this compound?

A4: Yes, several natural derivatives of this compound exist, including zunyimycins A, B, and C, which are chloroanthrabenzoxocinones. [] These derivatives also exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and Enterococci. [] The discovery of these natural derivatives highlights the potential for exploring the chemical diversity within this class of compounds for enhanced antibacterial properties.

Q5: What is the biosynthetic pathway of this compound?

A5: The biosynthesis of this compound involves a cluster of genes, referred to as the abx gene cluster. [, ] This cluster encodes various enzymes involved in the assembly and modification of the this compound molecule. [, ] Among these enzymes, a methyltransferase (Abx(+)M/Abx(-)M/FasT) and an unusual aromatase/cyclase (ARO/CYC, Abx(+)D/Abx(-)D/FasL) are crucial for forming the phenyldimethylanthrone framework. [] Notably, the abx gene cluster also plays a role in the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ), a precursor and signal molecule of quinolone. []

Q6: What are the potential applications of this compound beyond antibacterial therapy?

A6: Beyond its antibacterial activity, this compound and its enantiomer (+)-Anthrabenzoxocinone have shown potential as Liver X receptor (LXR) ligands. [] LXR agonists are being explored for their potential in treating diseases such as atherosclerosis and diabetes due to their role in cholesterol homeostasis and lipid metabolism. [] Additionally, (+)-Anthrabenzoxocinone has demonstrated an ability to inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cancer cell growth and survival, suggesting potential applications in cancer therapy. []

Q7: How can researchers access resources and infrastructure to further investigate this compound?

A7: The research on this compound highlights the importance of collaboration and resource sharing within the scientific community. Establishing accessible databases of microbial extracts and genome sequences, along with standardized protocols for compound isolation, characterization, and activity testing, can significantly accelerate research progress. [, , ] Sharing research findings through publications and presentations at scientific conferences further promotes collaboration and knowledge dissemination. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.